molecular formula C18H28N2O2S B2929572 Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate CAS No. 1826104-07-7

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate

Cat. No. B2929572
CAS RN: 1826104-07-7
M. Wt: 336.49
InChI Key: AOULTZUNZVDYPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate, also known as BMT-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various piperidine derivatives, which are valuable for their potential applications in medicinal chemistry. For instance, the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor highlights the versatility of piperidine derivatives in synthesizing biologically active compounds (Marin et al., 2004). Similarly, the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate demonstrates its importance as an intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Intermediate in Drug Development

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, underscores the role of such compounds in the synthesis of targeted therapies (Wang et al., 2015). The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan- 2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate also illustrates the compound's utility in creating intermediates for biologically active molecules such as crizotinib (Kong et al., 2016).

Asymmetric Synthesis

The efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, useful for nociceptin antagonists, showcases the application of piperidine derivatives in creating complex molecular architectures with potential therapeutic benefits (Jona et al., 2009).

Material Science Applications

In material science, the investigation of the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions highlights the potential of piperidine derivatives in corrosion inhibition, an essential aspect of industrial maintenance and longevity (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-methyl-4-(4-methylsulfanylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-17(2,3)22-16(21)20-12-10-18(4,11-13-20)19-14-6-8-15(23-5)9-7-14/h6-9,19H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOULTZUNZVDYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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